3-Hydrazinylquinoline hydrochloride

描述

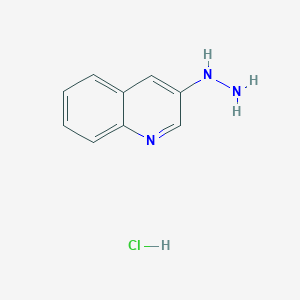

Structure

3D Structure of Parent

属性

IUPAC Name |

quinolin-3-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-12-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6,12H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJSQUHIRFMBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61621-35-0 | |

| Record name | Quinoline, 3-hydrazinyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61621-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Strategic Methodologies for the Synthesis of 3 Hydrazinylquinoline Hydrochloride

Conventional Synthetic Pathways and Mechanistic Insights

Traditional approaches to the synthesis of 3-Hydrazinylquinoline (B102538) hydrochloride typically involve the construction of a functionalized quinoline (B57606) ring followed by the introduction of the hydrazinyl group.

The synthesis commonly begins with the preparation of a key intermediate, 2-chloro-3-formylquinoline. The foundational starting materials for this precursor are substituted anilines. nih.gov These anilines first undergo acetylation to form the corresponding N-phenylacetamides. nih.gov

The N-phenylacetamide is then subjected to the Vilsmeier-Haack reaction. nih.gov In this step, a formylating agent, generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is used to construct the quinoline ring system, yielding substituted 2-chloro-3-formylquinolines. nih.govmdpi.com

Once the 2-chloro-3-formylquinoline intermediate is obtained, the next crucial reagent is hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). mdpi.commdpi.com This compound serves as the source for the hydrazinyl moiety that is ultimately installed on the quinoline scaffold.

The reaction conditions are critical for achieving high yields and purity. The formation of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction involves treating the N-phenylacetamide with phosphoryl chloride and DMF, followed by heating, typically around 90 °C for several hours. mdpi.com

The subsequent reaction to introduce the hydrazine group involves two key transformations. First, the aldehyde group at the C-3 position reacts with hydrazine hydrate to form a hydrazone. This reaction is often carried out in a protic solvent like ethanol (B145695) and can be stirred overnight to ensure completion. mdpi.com Following the formation of the hydrazone, a nucleophilic substitution occurs where the hydrazinyl group displaces the chlorine atom at the C-2 position, although the primary focus for 3-hydrazinylquinoline is the reaction at the C-3 position. For the synthesis of related pyrazolo[3,4-b]quinolines from this intermediate, the reaction with hydrazine hydrate is often performed under reflux in ethanol, sometimes with a catalytic amount of acid to facilitate the initial condensation and subsequent cyclization. nih.govmdpi.com

In some syntheses of related hydrazinylquinolines, various reaction conditions have been explored. For instance, studies on the synthesis of pyridazino[4,3-c:5,6-c′]diquinolines from 4-hydrazinylquinolin-2(1H)-one showed that refluxing in dry pyridine (B92270) gave the best yields, while trials in an acidic medium (HCl/EtOH) failed to produce the desired product. mdpi.comnih.gov This highlights the sensitivity of hydrazinylquinoline synthesis to the acid-base nature of the reaction medium.

| Step | Reagents | Solvent | Catalyst/Additive | Temperature | Reference |

|---|---|---|---|---|---|

| Formylation (Vilsmeier-Haack) | N-phenylacetamide, POCl₃, DMF | DMF | None | 90 °C | mdpi.com |

| Hydrazone Formation | 2-chloro-3-formylquinoline, Hydrazine Hydrate | Ethanol | None (or catalytic acid) | Room Temp to Reflux | mdpi.commdpi.com |

| Cyclization (Related Compounds) | 4-hydrazinylquinolin-2(1H)-one | Pyridine | None | Reflux | mdpi.comnih.gov |

| Cyclization (Related Compounds) | 4-hydrazinylquinolin-2(1H)-one | Ethanol | HCl | 70 °C | nih.gov |

Vilsmeier-Haack Cyclization : The reaction between phosphoryl chloride and DMF generates the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. This reagent attacks the electron-rich aromatic ring of the N-phenylacetamide, leading to intramolecular cyclization and subsequent dehydration to form the chloro-substituted quinoline ring. nih.gov

Condensation : The carbonyl group of the 3-formylquinoline intermediate undergoes a condensation reaction with hydrazine hydrate. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond, yielding the corresponding hydrazone. mdpi.com

Cyclization (for related compounds) : In many reported syntheses, the hydrazone intermediate is not isolated but is instead converted directly into a more stable, fused heterocyclic system. For example, the reaction of 2-chloro-3-formylquinolines with hydrazine leads to the formation of 1H-pyrazolo[3,4-b]quinolines. nih.govmdpi.com This occurs via an initial hydrazone formation, followed by an intramolecular nucleophilic attack of the terminal -NH₂ group of the hydrazone onto the C-2 carbon, displacing the chloride and forming the pyrazole (B372694) ring. mdpi.com While the target compound is 3-Hydrazinylquinoline, this common subsequent reaction pathway underscores the reactivity of the generated intermediate.

Contemporary and Advanced Synthetic Techniques

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, control, and sustainability.

Continuous flow synthesis has emerged as a powerful technique for the production of chemical compounds, including heterocycles like hydantoins and β-hydroxyethyl hydrazine. nih.govrsc.org This methodology offers significant advantages, such as superior control over reaction parameters (temperature, pressure, and stoichiometry), enhanced safety when handling hazardous reagents like hydrazine, and the potential for higher throughput and yields. nih.gov

The synthesis of β-hydroxyethyl hydrazine, for instance, is plagued by consecutive side reactions in batch processes. rsc.org Using a miniaturized flow system allows for precise control over mixing and residence time, which helps to minimize the formation of undesired by-products. rsc.org Although a specific continuous flow process for 3-Hydrazinylquinoline hydrochloride has not been detailed in the provided sources, the principles can be directly applied. A flow process could be designed where a stream of the 3-formylquinoline precursor converges with a stream of hydrazine hydrate in a heated microreactor, allowing for rapid and controlled hydrazone formation before quenching or proceeding to the next step, thereby improving process efficiency and safety. nih.govrsc.org

A major focus of modern organic synthesis is the development of methods for the direct and selective functionalization of existing heterocyclic scaffolds, which can provide more atom-economical routes to desired products. mdpi.comnih.gov Regioselective functionalization of the quinoline core via transition-metal-catalyzed C-H activation represents a state-of-the-art strategy. mdpi.comnih.gov These methods allow for the introduction of functional groups at specific positions (e.g., C-2, C-3, C-8) of the quinoline ring, potentially bypassing the need to construct the ring from scratch. mdpi.comnih.gov

For the synthesis of 3-substituted quinolines, methods involving the metalation of the C-3 position of chloro-substituted quinolines using specific lithium amides have been developed. nih.gov Furthermore, transition metal-free strategies, such as a hydride transfer-initiated reaction between N-isoquinolinium salts and 2-aminobenzaldehydes, have been shown to construct 3-functionalized quinolines. rsc.org These advanced approaches could provide a more direct pathway to a 3-functionalized quinoline precursor, which could then be converted to the hydrazinyl derivative, offering a more efficient and versatile synthetic route compared to conventional methods.

Comprehensive Analysis of Chemical Reactivity and Transformative Reactions of 3 Hydrazinylquinoline Hydrochloride

Fundamental Reaction Types and Associated Mechanisms

Mechanisms of Hydrazone Formation and Interconversion

Hydrazone formation is a condensation reaction occurring between a carbonyl compound (an aldehyde or ketone) and a hydrazine (B178648) derivative, such as 3-hydrazinylquinoline (B102538) hydrochloride. numberanalytics.comwikipedia.org This reaction is characterized by the formation of a carbon-nitrogen double bond, yielding a stable hydrazone product. numberanalytics.comwikipedia.org The mechanism involves a nucleophilic attack by the hydrazine on the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by a proton transfer and the elimination of a water molecule to form the hydrazone. numberanalytics.com

Hydrazones are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.com For instance, hydrazide-hydrazone derivatives of quinoline-3-carboxylic acid have been synthesized and show potential as antibacterial agents. researchgate.net

Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., Pyrazoles, Triazoles)

The hydrazinyl group of 3-hydrazinylquinoline hydrochloride is a key functional group for the synthesis of various fused heterocyclic systems, most notably pyrazoles and triazoles. These cyclization reactions are fundamental in generating novel molecular scaffolds with diverse biological activities. researchgate.net

Pyrazoles:

The synthesis of pyrazolo[4,3-c]quinolines can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-formylquinolin-2(1H)-ones with hydrazines. researchgate.net Another approach utilizes the reaction of 2-(1H-pyrazol-5-yl)anilines with benzyl (B1604629) bromide in the presence of potassium iodide, leading to the formation of pyrazolo[4,3-c]quinolines in moderate to good yields. researchgate.net The combination of pyrazole-arylamines and β-keto esters can also be employed to generate alkyl-substituted pyrazolo[4,3-c]quinolines. researchgate.net

Furthermore, 1H-pyrazolo[3,4-b]quinolines can be synthesized from 2-chloro-3-formylquinolines by reaction with hydrazine or methylhydrazine. mdpi.com The reaction initially forms a hydrazone at the aldehyde group, which then undergoes cyclization. Protecting the aldehyde group allows for the substitution of the chlorine atom by hydrazine, followed by deprotection and cyclization to yield 2H-pyrazolo[3,4-b]quinolines. mdpi.com The reaction of 3-hydrazinylquinoline with diketones is also a known method for preparing pyrazole (B372694) derivatives.

Triazoles:

The synthesis of triazoloquinolines, such as 1,2,3-triazolo[4,5-c]quinolines, can be accomplished through a tandem reaction involving the intermolecular azide-alkyne [3+2] cycloaddition of β-(2-aminoaryl)-α,β-ynones and trimethylsilyl (B98337) azide (B81097) (TMS-N3), followed by an intramolecular dehydration annulation reaction. researchgate.net Another strategy involves the reaction of 3,6-disubstituted 1,2,4,5-tetrazines bearing an amidine fragment, which undergo oxidative cyclization to form researchgate.netmdpi.comnih.govtriazolo[1,5-b] researchgate.netmdpi.comnih.govnih.govtetrazines. beilstein-journals.org Additionally, the reaction of 3-hydrazinylquinoline with nitrous acid can lead to the formation of triazole derivatives. pw.edu.plquora.com

The following table summarizes the key cyclization reactions of this compound and its derivatives:

| Starting Material(s) | Reagent(s) | Product | Reference(s) |

| 4-Chloro-3-formylquinolin-2(1H)-ones | Hydrazines | Pyrazolo[4,3-c]quinolines | researchgate.net |

| 2-(1H-Pyrazol-5-yl)anilines | Benzyl bromide, KI | Pyrazolo[4,3-c]quinolines | researchgate.net |

| Pyrazole-arylamines | β-Keto esters | Alkyl substituted pyrazolo[4,3-c]quinolines | researchgate.net |

| 2-Chloro-3-formylquinolines | Hydrazine or methylhydrazine | 1H-Pyrazolo[3,4-b]quinolines or 2H-Pyrazolo[3,4-b]quinolines | mdpi.com |

| β-(2-Aminoaryl)-α,β-ynones | TMS-N3 | 1,2,3-Triazolo[4,5-c]quinolines | researchgate.net |

| 3,6-Disubstituted 1,2,4,5-tetrazines with amidine moiety | (Diacetoxyiodo)benzene | researchgate.netmdpi.comnih.govTriazolo[1,5-b] researchgate.netmdpi.comnih.govnih.govtetrazines | beilstein-journals.org |

| 3-Hydrazinylquinoline | Nitrous acid | Triazoloquinolines | pw.edu.plquora.com |

Oxidation and Reduction Pathways of the Hydrazinyl Moiety

The hydrazinyl moiety of this compound can undergo both oxidation and reduction reactions, leading to various products. For instance, the autoxidation of 4-hydrazinylquinolin-2(1H)-one in the presence of air leads to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. mdpi.com The proposed mechanism involves a proton shift, dimerization, and aerial oxidation of the NH-NH group. mdpi.com

Reduction of a triazolo[4,5-g]quinoline N-oxide with hydrazine hydrate (B1144303) can lead to the formation of the corresponding 4-chloro-1H-triazolo[4,5-g]quinoline. researchgate.net This reaction demonstrates the utility of hydrazine as a reducing agent in specific contexts.

Characterization of Nucleophilic Reactivity of the Hydrazinyl Functionality

The hydrazinyl group in this compound exhibits significant nucleophilic character due to the lone pair of electrons on the nitrogen atoms. This nucleophilicity is central to its reactivity, particularly in hydrazone formation and cyclization reactions. numberanalytics.com

In hydrazone formation, the hydrazine derivative acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. numberanalytics.com Similarly, in cyclization reactions to form pyrazoles and triazoles, the nucleophilic nitrogen atoms of the hydrazinyl group attack electrophilic centers to initiate ring closure. researchgate.net The nucleophilicity can be influenced by the substituents on the quinoline (B57606) ring and the reaction conditions.

Investigations into Coordination Chemistry with Transition Metal Ions

The hydrazinyl group, along with the quinoline nitrogen, provides potential coordination sites for transition metal ions. Hydrazine and its derivatives are known to form coordination complexes with various transition metals, acting as ligands. ajol.infoglobalauthorid.com These complexes often exhibit interesting geometries and can have enhanced biological activity compared to the free ligands. mtct.ac.in

Hydrazine can act as a bidentate bridging ligand, coordinating to two metal centers. ajol.info The coordination chemistry of hydrazones, derived from compounds like 3-hydrazinylquinoline, is also well-established. mtct.ac.in These ligands can coordinate to metal ions through the azomethine nitrogen and the amide oxygen (or its enolic form). mtct.ac.in The resulting metal complexes can adopt various geometries, such as octahedral, depending on the metal ion and other ligands present. ajol.infolibretexts.org

Rational Derivatization Strategies for Analog Generation

The chemical reactivity of this compound provides a versatile platform for the rational design and synthesis of a wide array of analogs. These strategies aim to modify the core structure to explore structure-activity relationships and develop new compounds with desired properties.

Key derivatization strategies include:

Hydrazone Formation: Reaction with a diverse range of aldehydes and ketones allows for the introduction of various substituents at the hydrazone linkage, leading to a library of hydrazide-hydrazone derivatives. researchgate.net

Cyclization Reactions: By carefully selecting the reaction partners and conditions, a multitude of fused heterocyclic systems, such as pyrazoles and triazoles with different substitution patterns, can be generated. researchgate.netresearchgate.netresearchgate.netnih.gov

N-Alkylation/Arylation: The nitrogen atoms of the hydrazinyl group and the resulting heterocyclic rings can be alkylated or arylated to introduce further structural diversity. researchgate.net

Substitution on the Quinoline Ring: Modifications to the quinoline ring itself, prior to or after the introduction of the hydrazinyl group, can also be employed to synthesize a wide range of analogs.

These derivatization strategies are crucial for medicinal chemistry efforts aimed at optimizing the biological activity of quinoline-based compounds. researchgate.net

Exploration of Biological Activities and Underlying Molecular Mechanisms

Anticancer and Cytotoxic Activity Studies

The anticancer potential of quinoline-based hydrazone derivatives has been demonstrated across a wide range of human cancer cell lines. These studies highlight the versatility of the quinoline (B57606) nucleus when combined with a hydrazone linker, leading to compounds with significant cytotoxic effects.

Quinoline hydrazide/hydrazone derivatives have shown notable in vitro cytotoxic activity against various human cancer cell lines. For instance, certain derivatives have been assessed against breast adenocarcinoma (MCF-7), lung cancer (A549), colon carcinoma (HCT-116, SW-620), leukemia (K562), and prostate cancer (PC-3) cell lines. nih.govresearchgate.netresearchgate.netnih.gov

One study reported a novel quinazoline-containing 1,2,3-triazole, designed based on quinoline structures, demonstrating significant inhibitory activity with IC₅₀ concentrations of 35.70 μM for A549, 19.50 μM for MCF-7, and 5.95 μM for K562 cells. nih.gov Another series of quinoline-based hydrazide-hydrazones showed that while MCF-7 cells were relatively resistant, neuroblastoma cell lines (SH-SY5Y and Kelly) were significantly more susceptible. mdpi.com Specifically, analogues within this series reduced the viability of neuroblastoma cells with micromolar potency, showing greater efficacy than against the MDA-MB-231 breast cancer cell line. mdpi.com

The cytotoxic effects of these compounds are often compared to standard chemotherapeutic drugs. For example, a thiazole-clubbed quinoline hydrazone derivative showed an IC₅₀ value of 3.93 μM against A549 cells, which is comparable to the standard drug cisplatin (B142131) (IC₅₀ = 3.90 μM). nih.gov Similarly, other derivatives have shown potent antiproliferative action against HCT-116 and MCF-7 cells with IC₅₀ values as low as 0.03–0.065 μM. nih.gov However, not all derivatives are universally effective; some synthesized compounds showed no activity against A549, HCT-116, and PC-3 cancer cells. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected Quinoline Derivatives

The anticancer activity of quinoline hydrazone derivatives is exerted through various molecular mechanisms, primarily involving the induction of apoptosis and interference with cell cycle progression. nih.gov Several studies have confirmed that these compounds can trigger programmed cell death. For example, a novel quinazoline-containing triazole was shown to induce both early and late apoptosis, which was confirmed by Annexin V/PI double staining and the activation of caspases 3 and 7. nih.gov The release of cytochrome C, a key event in the intrinsic apoptotic pathway, has also been observed in MCF-7 breast cancer cells treated with specific quinoline hydrazone derivatives. nih.gov

In addition to apoptosis, cell cycle arrest is a common mechanism. Some derivatives cause cell cycle arrest at the G₀/G₁ phase, as demonstrated in HCT-116 cells. nih.gov Another quinoline hydrazide was found to induce G₁ cell cycle arrest and upregulate the p27Kip1 protein, a key regulator of the transition from the G₀ to the S phase. mdpi.comnih.gov The anticancer effects are also linked to the inhibition of critical signaling pathways. Derivatives have been shown to downregulate the expression of genes involved in cell proliferation and survival, such as EGFR, mTOR, Akt, MAPK, and PIK3CA, in A549, MCF-7, and K562 cells. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the anticancer efficacy of quinoline hydrazone derivatives. These studies reveal that the type and position of substituents on the quinoline and hydrazone moieties significantly influence their biological activity. nih.gov

Key findings from SAR analyses include:

Substitutions on the Benzylidene Moiety : The presence of a 3,4,5-trimethoxy group on the benzylidene part of the molecule was found to enhance anticancer activity. nih.gov

Isatin (B1672199) Moiety : The substitution of a bromo group at the fifth position of an isatin moiety linked to the hydrazone enhanced antiproliferative activity. nih.gov

Heterocyclic Rings : The incorporation of a 1H-benzotriazole ring at position 2 of the quinoline system led to pronounced cancer cell growth inhibitory effects, whereas derivatives with a 1,2,4-triazole (B32235) ring were largely inactive. mdpi.com

Methoxy (B1213986) Group on Quinoline : The presence of a methoxy group on the quinoline ring has been shown to increase anticancer activity against cell lines like MCF-7, A549, and HCT-116. nih.gov

Role of the Hydrazone Linker : The -C(O)-NH-N=C- acylhydrazone scaffold is considered a critical pharmacophore, with the NH group of the hydrazone often involved in forming stable hydrogen bonds with amino acid residues in target enzymes like mTOR kinase and topoisomerase. nih.gov

These SAR insights guide the rational design of new, more potent, and selective quinoline-based anticancer agents. mdpi.com

Antimicrobial Activity Profile

In addition to their anticancer properties, derivatives of 3-hydrazinylquinoline (B102538) are recognized for their broad-spectrum antimicrobial activity. They have been tested against a variety of pathogenic bacteria and fungi, often showing significant efficacy.

Hydrazide-hydrazone compounds incorporating a quinoline moiety exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov Studies have evaluated their efficacy against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa (Gram-negative). nih.govmdpi.comresearchgate.net

The activity is often quantified by the Minimum Inhibitory Concentration (MIC). For example, certain hydrazide-hydrazones showed potent activity against Gram-positive bacteria with MIC values as low as 0.002–0.98 µg/mL. nih.gov Some derivatives have demonstrated activity superior to standard antibiotics; one compound showed twofold higher activity against E. coli (MIC = 12.5 μg/mL) and S. aureus (MIC = 6.25 μg/mL) than ampicillin. nih.govmdpi.com Another study highlighted that 2,4-difluoro substituted quinoxaline (B1680401) hydrazones displayed twofold better activity than chloramphenicol (B1208) against P. aeruginosa. researchgate.net The presence of electron-withdrawing groups like nitro (NO₂) or halogens on the structure generally correlates with better antibacterial activity. nih.gov

Table 2: Antibacterial Activity of Selected Hydrazone Derivatives

The antifungal potential of quinoline and quinoxaline hydrazine (B178648) derivatives is well-documented, particularly against opportunistic fungal pathogens like Candida and Aspergillus species. nih.govnih.gov A novel derivative, 3-hydrazinoquinoxaline-2-thiol (B1673409), was found to be more effective than the standard antifungal drug Amphotericin B against most clinical isolates of Candida albicans. nih.govresearchgate.net It also showed high effectiveness against Candida glabrata and Candida parapsilosis. nih.govresearchgate.net

The combination of 3-hydrazinoquinoxaline-2-thiol with thymoquinone (B1682898) resulted in a synergistic effect, significantly reducing the MIC against various Candida strains. researchgate.net Other related compounds, such as 2-Chloro-3-hydrazinylquinoxaline, have also demonstrated noteworthy effectiveness against reference strains of Candida species and variable efficacy against several Aspergillus species, including A. fumigatus, A. niger, and A. flavus. plos.org The broad-spectrum antifungal activity highlights the potential of this chemical class in developing new treatments for fungal infections. nih.gov

Implications for Addressing Emerging Antimicrobial Resistance Challenges

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel therapeutic agents. researchgate.netnih.gov Quinoline derivatives have emerged as a promising scaffold in the search for new antibiotics to combat drug-resistant pathogens. researchgate.netnih.gov

Research has demonstrated that various quinoline derivatives exhibit potent antibacterial activity against a panel of multidrug-resistant (MDR) Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.govnih.gov For instance, certain quinoline-2-one derivatives have shown significant efficacy, with one compound in particular exhibiting a minimum inhibitory concentration (MIC) of 0.75 μg/mL against MRSA and VRE. nih.gov These compounds have also demonstrated the ability to inhibit and reduce biofilm formation, a key virulence factor in many chronic and resistant infections. nih.gov

Furthermore, quinoline hydrazone derivatives have been identified as a promising class of antibacterials against MDR strains of S. aureus and E. coli. bohrium.com Molecular docking studies suggest that these compounds may exert their effect by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in bacterial metabolism. bohrium.com The ability of some quinoline derivatives to show efficacy against MRSA isolates suggests that their mechanism of action may be independent of the mecA gene, which confers resistance to methicillin. mdpi.com The development of such compounds offers a valuable strategy for overcoming existing resistance mechanisms. researchgate.netnih.gov

Table 1: Antibacterial Activity of Select Quinoline Derivatives against Resistant Strains

| Quinoline Derivative Class | Resistant Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline-2-one derivative (6c) | MRSA | 0.75 μg/mL | nih.gov |

| Quinoline-2-one derivative (6c) | VRE | 0.75 μg/mL | nih.gov |

| Quinoline compound | C. difficile | 1.0 μg/mL | nih.gov |

| 8-hydroxyquinoline-5-sulfonamide (3c) | MRSA | Comparable to oxacillin/ciprofloxacin | mdpi.com |

Antiviral Properties and Their Spectrum (e.g., Anti-SARS-CoV-2, H5N1, HIV)

The quinoline scaffold is a key component in a variety of compounds demonstrating significant antiviral activity against a broad spectrum of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and coronaviruses like SARS-CoV. nih.govnih.gov

In the context of the COVID-19 pandemic, quinoline-containing compounds have been systematically designed and evaluated as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication and a key player in the virus's ability to evade the host immune response. researchgate.netnih.govnih.gov These inhibitors have shown potent antiviral activity in cell-based assays and, in some cases, have demonstrated efficacy in animal models of SARS-CoV-2 infection. researchgate.netnih.gov The mechanism involves specific binding to the PLpro active site, thereby blocking its enzymatic function. researchgate.netfrontiersin.org

Beyond coronaviruses, the quinoline nucleus is integral to the structure of various antiviral agents. nih.gov Derivatives have been found to be potent against a range of viruses, including Zika virus, enterovirus, and herpes virus. nih.govnih.gov While specific studies on 3-Hydrazinylquinoline hydrochloride against H5N1 influenza or HIV are not extensively detailed in the reviewed literature, the broad-spectrum antiviral activity of the quinoline scaffold suggests a potential avenue for further investigation. For example, some marketed antiviral drugs, such as saquinavir (B1662171) for HIV, incorporate a quinoline-like structure, highlighting the scaffold's versatility in antiviral drug design. nih.gov

Antiparasitic and Anti-Infective Activity (e.g., Antimalarial, Antitubercular, Antileishmanial)

The quinoline ring is historically significant and medically important in the treatment of parasitic and infectious diseases, most notably malaria and tuberculosis. rsc.orgnih.govaustinpublishinggroup.com

Antimalarial Activity: Quinolines are a cornerstone of antimalarial therapy. nih.gov Chloroquine, a 4-aminoquinoline, has been a primary drug for treating malaria for decades, acting by interfering with the parasite's heme metabolism. nih.gov The emergence of chloroquine-resistant Plasmodium falciparum has driven the development of new quinoline-based analogs to overcome this challenge. nih.gov 8-aminoquinolines, such as primaquine (B1584692) and tafenoquine, are crucial for eradicating the liver stages of the malaria parasite. nih.gov The proven efficacy of this class of compounds underscores the potential of other quinoline derivatives in antimalarial drug discovery.

Antitubercular Activity: The quinoline scaffold is also a key feature in antitubercular agents. rsc.orgaustinpublishinggroup.comnih.gov Bedaquiline, a diarylquinoline, is a clinically important drug for treating multidrug-resistant tuberculosis (MDR-TB) and acts via a novel mechanism involving the inhibition of the mycobacterial ATP synthase. austinpublishinggroup.comresearchgate.net Many other quinoline derivatives have been synthesized and shown to possess significant activity against Mycobacterium tuberculosis, including drug-sensitive and drug-resistant strains. austinpublishinggroup.comresearchgate.net The structural diversity and proven efficacy make quinolines a valuable lead for the development of new antitubercular drugs. rsc.orgnih.gov

Antileishmanial and Other Anti-Infective Activities: The biological activity of quinolines extends to other parasites and pathogens. Derivatives have been reported to exhibit antileishmanial and anthelmintic properties, further broadening their anti-infective spectrum. rsc.orgnih.gov

Enzyme Inhibition Kinetics and Specificity

The biological effects of this compound and its analogs are often rooted in their ability to specifically inhibit key enzymes involved in critical cellular or pathogenic processes.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov Several classes of quinoline derivatives have been synthesized and evaluated as potent AChE inhibitors. nih.govmdpi.comnih.gov

For example, certain 4-N-phenylaminoquinoline and quinolinone derivatives have demonstrated significant inhibitory activity against human AChE (hrAChE), with some compounds exhibiting IC50 values in the sub-micromolar range. nih.govmdpi.com Kinetic studies have revealed that these compounds can act as mixed-type or non-competitive inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govmdpi.com The selectivity for AChE over the related enzyme butyrylcholinesterase (BChE) is a key parameter in the development of these inhibitors. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Select Quinoline Derivatives

| Quinoline Derivative | Enzyme | Inhibition (IC50) | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 11g (4-N-phenylaminoquinoline) | AChE | 1.94 ± 0.13 μM | Mixed-type | mdpi.com |

| Compound 11g (4-N-phenylaminoquinoline) | BChE | 28.37 ± 1.85 μM | - | mdpi.com |

| Compound QN8 (Quinolinone) | hrAChE | 0.29 ± 0.02 µM | Non-competitive | nih.gov |

| Compound QN8 (Quinolinone) | hrBuChE | 12.73 ± 0.45 µM | - | nih.gov |

| Compound 6h (cyclopenta[b]quinoline) | AChE | 3.65 nM | - | nih.gov |

DNA topoisomerase I (Topo I) is an essential nuclear enzyme that alleviates torsional stress in DNA during replication and transcription. researchgate.netmdpi.com Its inhibition leads to cell death, making it a validated target for cancer therapy. nih.gov While camptothecin (B557342) and its derivatives are well-known Topo I inhibitors, their limitations have spurred the development of non-camptothecin alternatives, with quinoline-based compounds showing significant promise. researchgate.net

Various quinoline derivatives, including pyrazolo[4,3-f]quinolines, have been designed and synthesized as potent Topo I inhibitors. researchgate.netmdpi.comnih.gov These compounds act as Topo I poisons, trapping the enzyme-DNA covalent complex (Top1cc), which leads to DNA strand breaks and subsequent cell death. researchgate.net Some novel quinoline derivatives have shown high potency, with IC50 values for Topo I inhibition in the nanomolar range. researchgate.net

Table 3: DNA Topoisomerase I Inhibition by Select Quinoline Derivatives

| Quinoline Derivative Class | Reported Activity | Mechanism | Reference |

|---|---|---|---|

| Quinoline-based compound 28 | IC50 = 29 ± 0.04 nM | Top1cc trapping | researchgate.net |

| Pyrazolo[4,3-f]quinoline (2E) | Weakly effective vs. Topo I | Enzyme inhibition | mdpi.com |

| Pyrazolo[4,3-f]quinoline (2P) | Weakly effective vs. Topo I | Enzyme inhibition | mdpi.com |

The papain-like protease (PLpro) of SARS-CoV-2 is a cysteine protease crucial for viral polyprotein processing and for dysregulating the host's innate immune response. nih.govfrontiersin.org This dual function makes it an attractive target for antiviral therapeutics. nih.govnih.gov

Systematic design and screening have identified numerous quinoline-containing compounds as potent inhibitors of SARS-CoV-2 PLpro. researchgate.netnih.govresearchgate.net These inhibitors can be non-covalent or covalent and demonstrate high potency and selectivity for the viral protease over host deubiquitinases (DUBs). nih.gov Kinetic studies have determined the inhibition constants (Ki) and inactivation rates for these compounds, providing a quantitative measure of their efficacy. For example, the in-vivo lead compound Jun13296, a quinoline derivative, was found to inhibit the deubiquitinase and deISGylase activities of PLpro with Ki values in the low nanomolar range. researchgate.net

Table 4: Papain-like Protease (PLpro) Inhibition by Select Quinoline Derivatives

| Inhibitor | Target | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Jun13296 | PLpro (deubiquitinase activity) | 5.5 nM | researchgate.net |

| Jun13296 | PLpro (deISGylase activity) | 5.4 nM | researchgate.net |

| Jun13296 | PLpro (nsp2/3 hydrolysis) | 8.8 nM | researchgate.net |

Neuroprotective Effects and Associated Biochemical Pathways

Quinoline and its derivatives have demonstrated significant potential as neuroprotective agents, which is valuable in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. bohrium.comresearchgate.net Their protective mechanisms are often multifaceted, targeting several key biochemical pathways involved in neurodegeneration. nih.govnih.govresearchgate.net

One primary neuroprotective mechanism is the inhibition of key enzymes involved in neurotransmitter metabolism and disease pathology. bohrium.comnih.gov Molecular docking studies have suggested that certain quinoline derivatives can act as inhibitors of monoamine oxidase type B (MAO-B), acetylcholinesterase (AChE), and catechol-O-methyltransferase (COMT). bohrium.comnih.govnih.govresearchgate.net Inhibition of MAO-B is particularly relevant for Parkinson's disease, as it can prevent the breakdown of dopamine, while AChE inhibition is a primary strategy for managing Alzheimer's disease.

Another critical pathway is the mitigation of oxidative stress, a major contributor to neuronal cell damage in neurodegenerative conditions. nih.govnih.gov Quinoline derivatives can exert neuroprotective effects by reducing oxidative stress. nih.gov For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline was shown to reduce brain cell damage by inhibiting oxidative stress and was accompanied by a decrease in the activation of glial cells, which are involved in neuroinflammation. nih.gov This antioxidant activity helps restore the redox balance in brain tissue. nih.gov Some isoquinoline (B145761) alkaloids have been shown to increase the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), thereby protecting nerve cells from oxidative damage. nih.gov

Evaluation of Antioxidant Capacity and Mechanisms

One of the primary mechanisms is free radical scavenging. nih.govnih.gov This can occur through two main pathways: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govnih.gov The ability of a compound to donate a hydrogen atom or an electron is related to its bond dissociation energy (BDE) and ionization potential (IP), respectively. nih.govnih.govresearchgate.net Studies have shown that some quinoline derivatives are more efficient antioxidants than the reference compound Trolox. bohrium.comnih.govnih.gov The presence of hydroxyl (-OH) or amine (-NH2) groups on the quinoline structure can enhance this radical scavenging ability. mdpi.com

Another antioxidant mechanism is the chelation of metal ions, such as iron (Fe(II) and Fe(III)). researchgate.net By binding to these metals, quinoline derivatives can inhibit the formation of highly reactive hydroxyl radicals via the Fenton reaction. researchgate.net The secondary nitrogen atom within the hydroquinoline ring is believed to play a role in this antioxidant activity. researchgate.net

Furthermore, some quinoline derivatives can modulate the body's endogenous antioxidant systems. mdpi.com They may influence the activity of antioxidant enzymes or interact with proteins like Human Serum Albumin (HSA), which has its own antioxidant properties. mdpi.com Some studies have shown a synergistic antioxidant effect when certain quinoline derivatives are combined with HSA. mdpi.com However, not all antioxidant mechanisms are utilized by every quinoline derivative; for instance, some compounds were found to act against lipid peroxidation without involving thiol peroxidase-like activity or direct scavenging of DPPH and ABTS radicals. scielo.br

Computational and Theoretical Investigations in Chemical and Biological Contexts

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. For quinoline (B57606) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-31+G(d,p), 6-311++G(d,p)), are utilized to optimize molecular geometries and predict a range of properties. nih.govnih.govmdpi.com These calculations are crucial for understanding the fundamental electronic characteristics that govern the reactivity and interactions of 3-hydrazinylquinoline (B102538) hydrochloride.

The reactivity of a molecule can be largely understood by examining its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons in a chemical reaction. youtube.comwikipedia.orgresearchgate.net For quinoline derivatives, DFT studies reveal that the HOMO is often delocalized over the entire molecule, while the LUMO's delocalization can vary depending on the specific substituents. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally corresponds to lower reactivity. arabjchem.org

Another critical tool for predicting reactivity is the Molecular Electrostatic Potential (MESP). chemrxiv.orgrsc.org MESP maps illustrate the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. chemrxiv.orgbhu.ac.in These maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. bhu.ac.inresearchgate.net For instance, the negative potential regions around nitrogen and oxygen atoms in related structures suggest likely sites for hydrogen bond acceptance. chemrxiv.org

Table 1: Representative DFT Data for Quinoline Derivatives

| Parameter | Description | Typical Findings for Quinoline Derivatives |

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Influences chemical reactivity and stability. arabjchem.org |

| Molecular Electrostatic Potential (MESP) | Distribution of charge on the molecular surface. | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. chemrxiv.orgbhu.ac.in |

| Dipole Moment | Measure of the overall polarity of the molecule. | Affects solubility and interactions with polar environments. arabjchem.orgbhu.ac.in |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is extensively used to model the interaction between a small molecule ligand and a protein target at the atomic level.

Molecular docking simulations provide detailed information about the binding mode and affinity of a ligand within the active site of a biological target. mdpi.com These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.comnih.gov The binding energy, calculated as a docking score, gives a quantitative estimate of the binding affinity. For example, docking studies of quinoline derivatives have shown stable complex formation with various protein targets, with binding energies indicating favorable interactions. nih.gov

DNA Topoisomerase I: This enzyme is a crucial target in cancer therapy. nih.govnih.govsemanticscholar.org Molecular docking studies have been employed to understand how quinoline-like compounds inhibit this enzyme by intercalating into the DNA-enzyme complex, thereby preventing the re-ligation of the DNA strand. nih.govnih.govsemanticscholar.orgmdpi.com

Mycobacterial InhA: The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for antitubercular drugs. semanticscholar.orgmdpi.comnih.govnih.gov Docking studies have shown that quinoline derivatives can fit into the InhA binding pocket, interacting with key residues and inhibiting its function. mdpi.comnih.govmdpi.com For instance, some quinoline-based compounds have demonstrated better binding affinities than the INH-NAD adduct, the active form of the frontline drug isoniazid. semanticscholar.org

PLpro: The papain-like protease (PLpro) of coronaviruses is essential for viral replication, making it an attractive antiviral target. nih.govnih.gov Computational studies have explored the binding of various compounds to PLpro, revealing key interactions within the enzyme's active site. nih.govresearchgate.netresearchgate.net Although specific docking studies for 3-hydrazinylquinoline hydrochloride with PLpro are not extensively documented in the provided results, the quinoline scaffold is a common feature in molecules investigated for PLpro inhibition.

Table 2: Predicted Binding Affinities of Quinoline Derivatives with Biological Targets

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interactions |

| Quinoline Hydrazone Derivatives | Mutant EGFR | -8.46 to -7.91 | Hydrogen bonding with Asp855, Thr854, and Lys745. nih.gov |

| Quinoline-Triazole Conjugates | InhA | Not specified, but showed significant activity | Interactions with the target enzyme confirmed by molecular docking. nih.gov |

| Chloroquine/Hydroxychloroquine | SARS-CoV-2 PLpro | Better binding affinity than known inhibitors | Specific interactions not detailed in the provided text. researchgate.net |

In Silico Prediction of Pharmacokinetic Properties (ADMET) and Drug-Likeness

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. nih.govnih.gov These computational models assess the pharmacokinetic properties and potential toxicity of a compound, helping to identify candidates with favorable drug-like characteristics. nih.gov Parameters such as lipophilicity (logP), solubility, and adherence to rules like Lipinski's Rule of Five are evaluated. nih.govrsc.org For quinoline derivatives, ADMET profiling has been used to predict their oral bioavailability and safety profiles. nih.govrsc.org

Table 3: In Silico ADMET and Drug-Likeness Parameters

| Property | Description | Importance |

| Lipophilicity (logP) | The partition coefficient between octanol (B41247) and water. | Affects absorption, distribution, and membrane permeability. nih.govrsc.org |

| Solubility | The ability of a compound to dissolve in a solvent. | Crucial for absorption and formulation. nih.gov |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and oral bioavailability. | Helps to filter out compounds with poor pharmacokinetic profiles. |

| Toxicity Prediction | In silico models to predict potential adverse effects. | Guides the selection of safer drug candidates. nih.gov |

Computational Contributions to Structure-Activity Relationship (SAR) Elucidation

Computational methods play a significant role in understanding the Structure-Activity Relationships (SAR) of a series of compounds. mdpi.comnih.gov By comparing the predicted activities and binding modes of structurally related molecules, researchers can identify the chemical features that are crucial for biological activity. mdpi.comnih.govnih.govresearchgate.net For quinoline derivatives, SAR studies have highlighted how different substituents on the quinoline ring affect their anticancer and antimicrobial activities. nih.govrsc.org For example, the substitution of a 3,4,5-trimethoxy group on a related benzylidene moiety was found to improve anticancer activity. nih.gov This information is vital for the rational design of new, more potent, and selective analogs. rsc.orgresearchgate.net

Medicinal Chemistry and Drug Discovery Applications of 3 Hydrazinylquinoline Hydrochloride

Role as a Privileged Chemical Scaffold for Therapeutic Development

The quinoline (B57606) ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." nih.govnih.govresearchgate.net This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. researchgate.netnih.govorientjchem.org The quinoline core's unique electronic and structural features allow it to interact with various biological targets, making it a valuable starting point for the design of novel therapeutic agents. researchgate.netorientjchem.org The versatility of the quinoline scaffold is further enhanced by the ability to introduce different functional groups at various positions on the ring system, which can significantly modulate the compound's pharmacological properties. orientjchem.orgnih.gov

The addition of a hydrazinyl group at the 3-position of the quinoline ring, as in 3-hydrazinylquinoline (B102538) hydrochloride, introduces a highly reactive and versatile functional group. nih.govnih.govresearchgate.net The hydrazine (B178648) moiety can act as a linker to connect other bioactive molecules, and its presence can influence the compound's ability to form hydrogen bonds and participate in chelation, which are crucial for target binding. nih.gov The acid-labile nature of the hydrazine/hydrazide linkage can be exploited for targeted drug release in the acidic tumor microenvironment. nih.gov This combination of a privileged quinoline core and a reactive hydrazine group makes 3-hydrazinylquinoline hydrochloride and its derivatives attractive scaffolds for the development of new drugs targeting a range of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govorientjchem.orgnih.govnih.gov

The significance of the quinoline scaffold is underscored by the number of quinoline-based drugs currently on the market for treating various conditions, such as malaria, cancer, and bacterial infections. nih.govorientjchem.org The continued exploration of quinoline derivatives, including those derived from this compound, holds significant promise for the discovery of next-generation therapeutics. nih.govorientjchem.org

Rational Design and Synthesis of Bioactive Derivatives and Analogs for Drug Candidates

The development of new drug candidates from the this compound scaffold relies heavily on the principles of rational drug design. nih.govresearchgate.netyoutube.com This approach involves a systematic and theory-driven process to design and synthesize compounds that are specifically tailored to interact with a particular biological target. youtube.com By understanding the three-dimensional structure of the target and the nature of its binding site, medicinal chemists can design molecules with a higher probability of desired biological activity. youtube.com

The synthesis of bioactive derivatives often begins with the this compound core, which serves as a versatile building block. nih.govnih.gov The hydrazine group provides a convenient handle for introducing a wide variety of substituents through reactions such as condensation with aldehydes and ketones to form hydrazones, or acylation to form hydrazides. nih.govnih.gov These reactions allow for the systematic exploration of the chemical space around the quinoline scaffold, leading to the creation of libraries of diverse compounds. nih.govnih.gov

For instance, the reaction of 3-hydrazinylquinoline with various substituted aldehydes can yield a series of quinoline-hydrazone derivatives. sci-hub.se These derivatives can then be screened for their biological activity, and the results can be used to establish structure-activity relationships (SARs). nih.gov SAR studies help to identify the key structural features that are responsible for the observed biological effects and guide the design of more potent and selective analogs. mdpi.com

The synthesis of these derivatives can be achieved through various methods, including conventional heating and more modern techniques like microwave irradiation, which can often lead to improved yields and shorter reaction times. nih.gov The choice of synthetic route depends on the specific target molecule and the desired substituents. nih.govresearchgate.net

Impact of Substituent Effects on Bioactivity and Selectivity

The biological activity and selectivity of derivatives of this compound are profoundly influenced by the nature and position of substituents on the quinoline ring and the attached side chains. nih.govnih.govmdpi.com Structure-activity relationship (SAR) studies are crucial for understanding how these modifications translate into specific biological effects. mdpi.com

For example, the introduction of electron-withdrawing or electron-donating groups at different positions on the quinoline ring can alter the electronic properties of the molecule, which in turn can affect its binding affinity to a biological target. nih.gov The presence of a methoxy (B1213986) group, for instance, has been shown to enhance the anticancer activity of certain quinoline hydrazone derivatives. nih.gov Similarly, halogen substituents, such as chlorine or fluorine, can play a significant role in modulating biological activity, often by influencing the compound's lipophilicity and its ability to form halogen bonds. sci-hub.se

The nature of the group attached to the hydrazine moiety is also critical. nih.gov Varying the aromatic or heterocyclic ring system in quinoline-hydrazone derivatives can lead to significant changes in their biological profiles. sci-hub.se The steric bulk and electronic properties of these substituents can dictate the compound's ability to fit into the binding pocket of a target protein and can influence its selectivity for one target over another. mdpi.com

The length and flexibility of the linker connecting the quinoline scaffold to other chemical moieties can also impact bioactivity. frontiersin.org For example, in some ibuprofen-quinolinyl hybrids, a three-carbon alkyl linker was found to be optimal for anti-inflammatory activity compared to longer linkers. frontiersin.org

By systematically varying these substituents and analyzing the resulting changes in biological activity, researchers can develop a detailed understanding of the SAR for a particular class of compounds. This knowledge is then used to guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Strategies for Lead Compound Identification and Optimization in Preclinical Drug Discovery

The journey from a promising chemical scaffold to a viable drug candidate involves a multi-step process of lead compound identification and optimization. orientjchem.orgmdpi.comnih.gov In the context of this compound, this process begins with the synthesis of a diverse library of derivatives, as described in the previous section. These compounds are then subjected to a battery of in vitro and in silico screening assays to identify initial "hits" with the desired biological activity. nih.gov

High-throughput screening (HTS) can be employed to rapidly assess the activity of a large number of compounds against a specific biological target. The "hits" identified from these initial screens are then subjected to more rigorous testing to confirm their activity and to assess their selectivity and potential for off-target effects. mdpi.com

Once a lead compound is identified, the process of lead optimization begins. This involves a cyclical process of chemical modification and biological testing with the goal of improving the compound's potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). mdpi.com Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, play a crucial role in this process by helping to predict the effects of chemical modifications on biological activity and by providing insights into the binding mode of the compound with its target. mdpi.com

For example, if a lead compound shows good potency but poor solubility, chemical modifications can be made to introduce more polar groups to improve its solubility. orientjchem.org Similarly, if a compound is rapidly metabolized, modifications can be made to block the sites of metabolic attack. researchgate.net This iterative process of design, synthesis, and testing continues until a compound with the desired profile for a preclinical drug candidate is obtained. nih.gov

Insights from Drug Repurposing Efforts Involving Quinoline-Hydrazine Scaffolds

Drug repurposing, also known as drug repositioning, is a strategy that involves identifying new therapeutic uses for existing drugs. mdpi.com This approach offers several advantages over traditional drug development, including reduced timelines and costs, as the safety and pharmacokinetic profiles of the repurposed drugs are often already well-established. mdpi.com

While there is no specific information in the provided search results directly pertaining to the repurposing of this compound itself, the broader class of quinoline derivatives has been a subject of such efforts. mdpi.com For example, certain quinoline-based antimalarial drugs are being investigated for their potential neuroprotective and anti-inflammatory properties. mdpi.com

The quinoline-hydrazine scaffold, due to its versatile biological activity, represents a promising area for drug repurposing research. Compounds containing this scaffold, which may have been initially synthesized for one therapeutic purpose, could potentially be screened against a wide range of other biological targets. This could lead to the discovery of new applications for these compounds in areas such as oncology, infectious diseases, or neurodegenerative disorders.

The knowledge gained from the synthesis and biological evaluation of various quinoline-hydrazine derivatives for one disease can provide valuable insights for their potential application in another. The established structure-activity relationships and an understanding of their mechanism of action can guide the selection of the most promising candidates for repurposing.

Pharmacological Profiling and Early Preclinical Evaluation

Once a lead compound has been optimized and selected as a preclinical drug candidate, it undergoes a comprehensive pharmacological profiling and early preclinical evaluation. nih.gov This stage of drug development aims to thoroughly characterize the compound's biological activity, both in vitro and in vivo, and to assess its potential for therapeutic efficacy.

The pharmacological profiling of a this compound derivative would involve a series of assays to determine its mechanism of action, potency, and selectivity. nih.gov This could include enzyme inhibition assays, receptor binding studies, and cell-based assays to measure the compound's effect on specific cellular pathways. nih.gov For example, if a compound is being developed as an anticancer agent, its ability to induce apoptosis or inhibit cell proliferation in cancer cell lines would be evaluated. nih.govnih.gov

In addition to in vitro studies, early preclinical evaluation also involves testing the compound in animal models of the target disease. ffhdj.com These studies provide crucial information about the compound's efficacy in a living organism and can help to identify a potential therapeutic dose range. Animal models are also used to assess the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), which are critical for determining its suitability as a drug. mdpi.com

The data generated from these pharmacological profiling and early preclinical studies are essential for making a " go/no-go " decision on whether to advance the compound into more extensive and costly preclinical and clinical development. nih.gov

Future Perspectives and Emerging Research Trajectories

Advancement of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of quinoline (B57606) derivatives often involves multi-step procedures with harsh reaction conditions. The future of synthesizing 3-Hydrazinylquinoline (B102538) hydrochloride and its analogues lies in the development of novel and sustainable methodologies. Green chemistry principles are becoming increasingly integral to this endeavor, aiming to reduce waste, improve energy efficiency, and utilize environmentally benign solvents and catalysts. nih.gov

Recent advancements in the synthesis of quinoline-based hydrazones, which are closely related to and can be derived from 3-Hydrazinylquinoline hydrochloride, have showcased the use of greener alternatives. For instance, methods employing water as a solvent or using organocatalysts like L-proline are being explored to create cleaner and more efficient reaction pathways. nih.gov A notable "green" synthesis of N-(quinoline-3-ylmethylene)benzohydrazide derivatives highlights the move towards more sustainable practices. nih.gov

Future research will likely focus on:

One-pot synthesis: Developing single-step reactions to construct the 3-hydrazinylquinoline core from simple precursors, minimizing intermediate isolation steps and solvent usage.

Catalytic innovations: Exploring novel catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, to enhance reaction rates and selectivity under milder conditions. A hydrazine-functionalized hafnium-based MOF has already been successfully used as a heterogeneous catalyst for quinoline synthesis. sigmaaldrich.com

Flow chemistry: Utilizing continuous flow reactors for safer, more scalable, and highly controlled synthesis of these compounds.

Deeper Elucidation of Biological Mechanisms and Off-Target Effects

While preliminary studies on derivatives have shown promise, a comprehensive understanding of the biological mechanisms of this compound is still in its infancy. The hydrazide-hydrazone moiety is a known pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov When combined with the quinoline system, these effects can be significantly amplified. nih.gov

Future research must pivot towards:

Target identification and validation: Pinpointing the specific molecular targets (e.g., kinases, topoisomerases, DNA gyrase) through which 3-Hydrazinylquinoline derivatives exert their effects. sigmaaldrich.comnih.gov Quinoline derivatives have already been identified as potent kinase inhibitors, a class of drugs with significant clinical success in oncology. sigmaaldrich.combldpharm.com

Mechanism of action studies: Investigating the downstream signaling pathways modulated by these compounds, including their influence on cell cycle progression, apoptosis, and autophagy. sigmaaldrich.com For example, some quinoline-based hydrazones have been shown to induce DNA double-strand breaks and lysosomal-mediated cell death. sigmaaldrich.com

Off-target profiling: Systematically evaluating the interaction of these compounds with a broad panel of receptors and enzymes to anticipate potential side effects and to identify opportunities for drug repurposing.

Integration of Advanced Computational Modeling with Experimental Design

The synergy between computational modeling and experimental research is poised to accelerate the discovery and optimization of this compound derivatives. In silico techniques such as molecular docking and Density Functional Theory (DFT) are invaluable for predicting the biological activity and physicochemical properties of novel compounds before their synthesis.

Emerging trends in this area include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models to correlate the structural features of quinoline derivatives with their biological activities, thereby guiding the design of more potent and selective analogues.

Molecular dynamics simulations: Simulating the dynamic interactions between 3-Hydrazinylquinoline derivatives and their biological targets to gain a deeper understanding of binding kinetics and conformational changes.

ADMET prediction: Utilizing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new compounds, helping to identify candidates with favorable pharmacokinetic properties early in the drug discovery pipeline.

Table 1: Application of Computational Methods in the Study of Quinoline Derivatives

| Computational Method | Application in Quinoline Derivative Research | Key Insights Gained |

| Molecular Docking | Predicting the binding modes and affinities of quinoline-hydrazones with target proteins such as HIV reverse transcriptase and enoyl-ACP reductase. | Identification of key amino acid residues involved in binding and rationalization of structure-activity relationships. |

| Density Functional Theory (DFT) | Calculating molecular geometries, electronic properties (HOMO-LUMO gaps), and vibrational frequencies to understand the reactivity and stability of hydrazone derivatives. | Correlation of electronic properties with antioxidant and antibacterial activities. |

| 3D-QSAR (CoMFA/CoMSIA) | Developing predictive models for the anti-cancer activity of styrylquinoline derivatives. | Guiding the design of new analogues with improved potency based on contour maps of molecular interaction fields. |

Exploration of Uncharted Therapeutic Applications and Diagnostic Potentials

The therapeutic potential of this compound and its derivatives likely extends beyond the currently explored areas of anticancer and antimicrobial research. The unique chemical properties of the quinoline-hydrazine scaffold make it a versatile platform for developing novel therapeutic and diagnostic agents.

Future research directions include:

Neuroprotective agents: Investigating the potential of these compounds in treating neurodegenerative diseases like Alzheimer's and Parkinson's, given the known neuroprotective effects of other quinoline derivatives.

Antiviral agents: Screening libraries of 3-Hydrazinylquinoline derivatives against a range of viruses, building on the established antiviral activity of the broader quinoline family.

Diagnostic probes: Developing fluorescently labeled derivatives that can act as chemosensors for detecting specific metal ions or biomolecules, a potential application demonstrated by other quinoline-based hydrazones. The ability of the hydrazone moiety to participate in colorimetric and fluorometric changes upon binding to an analyte makes it a promising component for such probes.

Synergistic Approaches with Nanotechnology and Drug Delivery Systems

The integration of this compound into advanced drug delivery systems offers a promising strategy to enhance its therapeutic efficacy and minimize potential toxicity. Nanotechnology provides a powerful toolkit for improving the solubility, stability, and targeted delivery of therapeutic agents.

Future research in this domain will likely focus on:

Nanoparticle formulation: Encapsulating this compound within nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, to improve its bioavailability and control its release profile. The formulation of other hydrochloride drugs into SLNs for transdermal delivery has shown success in enhancing permeation and achieving sustained release.

pH-sensitive drug delivery: Utilizing the acid-labile nature of the hydrazone linkage, which can be formed from this compound, to design drug delivery systems that release their payload specifically in the acidic microenvironment of tumors or within the endosomes of cells. sigmaaldrich.com

Targeted nanocarriers: Conjugating these compounds to nanocarriers functionalized with targeting ligands (e.g., antibodies, peptides) to achieve selective delivery to diseased tissues, thereby increasing therapeutic efficacy and reducing off-target effects. The use of polymers like chitosan (B1678972) and polyethylene (B3416737) glycol (PEG) in nanoparticle formulations can also improve circulation time and tumor permeability.

常见问题

Q. What mechanistic studies confirm the compound’s inhibition of bacterial cell wall synthesis?

- Experimental Approaches :

- Gene Knockout : Compare wild-type vs. INHA-deficient M. tuberculosis strains .

- Metabolomics : LC-MS profiling of mycolic acid precursors (e.g., meromycolates) .

Q. How can researchers address batch-to-batch variability in bioactivity data?

- Reproducibility Measures :

- Synthesis QC : Enforce strict reaction monitoring (e.g., in situ FTIR for hydrazine consumption) .

- Bioassay Controls : Include reference standards (e.g., isoniazid) in antimicrobial assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。